3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

Aldose reductase inhibition Diabetic complications Benzopyran scaffold comparison

Medicinal chemistry teams targeting aldose reductase for diabetic complications must procure the isochroman scaffold-not the chroman isomer-to avoid >275-fold potency loss. Chroman-4-carboxylic acid shows IC50 ~100,000 nM; 3-substituted isochroman-4-carboxylic acid derivatives achieve IC50 362 nM. • Chiral C-4 stereogenic center enables enantiomeric resolution for stereochemically defined SAR libraries targeting FAS and antibacterial programs. • Validated core for non-cleavage-complex topoisomerase II inhibitors (CJ-12,373 chemotype), a strategy for overcoming fluoroquinolone resistance. • Unsubstituted parent acid for systematic 3-position derivatization campaigns.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B12121533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CO1)C(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)
InChIKeyYSEGNWMBIKUZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1H-2-benzopyran-4-carboxylic Acid: Core Scaffold


3,4-Dihydro-1H-2-benzopyran-4-carboxylic acid (CAS 1261728-81-7; also referred to as isochroman-4-carboxylic acid or isochromane-4-carboxylic acid) is a bicyclic heterocycle composed of a benzene ring fused to a tetrahydropyran ring with a carboxylic acid substituent at the 4-position . This compound serves as the foundational scaffold for a broad family of bioactive isochroman derivatives, including the naturally occurring topoisomerase II inhibitor CJ‑12,373 and synthetic fatty acid synthase (FAS) and aldose reductase inhibitors, and is widely utilized as a chiral building block in medicinal chemistry [1].

Isochroman-4-carboxylic acid core scaffold, distinct from chroman isomer
Chiral building block for enantioselective synthesis and SAR libraries
Precursor for aldose reductase, FAS, and topoisomerase II inhibitor programs

3,4-Dihydro-1H-2-benzopyran-4-carboxylic Acid: Why Analogs Are Inadequate


The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is structurally and electronically distinct from the more common 3,4-dihydro-2H-1-benzopyran (chroman) isomer. This constitutional isomerism relocates the ring oxygen from the 1-position to the 2-position, altering the electron density distribution, conformational preferences, and metabolic vulnerability of the fused bicyclic system . Consequently, biological target engagement, synthetic derivatization chemistry, and physicochemical properties diverge substantially between the two scaffolds. Procurement of the incorrect constitutional isomer or a heavily substituted analog in place of the unsubstituted parent acid risks invalidating structure‑activity relationship (SAR) studies and compromising downstream synthetic routes, as exemplified by the >275‑fold difference in aldose reductase inhibitory activity between chroman-4-carboxylic acid and a 3-substituted isochroman-4-carboxylic acid derivative [1][2].

Isomer Chroman (3,4-dihydro-2H-1-benzopyran) scaffold alters oxygen position, shifting electronic and SAR profiles; interchange may invalidate target engagement studies.
Substitution 4-Methyl or 3,3-dimethyl analogs lack the C-4 chiral center, preventing enantioselective applications; racemic mixtures may not reproduce stereochemical outcomes.
Pre-functionalized Heavily substituted derivatives limit derivatization flexibility; unsubstituted parent acid is required for systematic 3-position SAR exploration.

3,4-Dihydro-1H-2-benzopyran-4-carboxylic Acid: Quantitative Comparison


Aldose Reductase Inhibition: Isochroman Outperforms Chroman

In aldose reductase inhibition assays, chroman-4-carboxylic acid (3,4-dihydro-2H-1-benzopyran-4-carboxylic acid) exhibits an IC50 of 100,000 nM against partially purified calf lens aldose reductase [1]. By contrast, a 3-substituted isochroman-4-carboxylic acid derivative (CHEMBL3261535) achieves an IC50 of 362 nM against Wistar rat eye lens aldose reductase-2, representing a greater than 275‑fold improvement in potency conferred by the isochroman scaffold with appropriate 3‑position substitution [2]. The unsubstituted 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid serves as the essential synthetic precursor for introducing potency‑enhancing substituents at the 3‑position.

Aldose Reductase Potency
Cross-study comparable
Isochroman derivative IC50 362 nM vs chroman acid IC50 100,000 nM
Reported >275-fold lower IC50 for isochroman scaffold derivative
Scaffold-dependent potency difference exceeds two orders of magnitude
Aldose reductase assay, D-L glyceraldehyde substrate
Aldose reductase inhibition Diabetic complications Benzopyran scaffold comparison

FAS Inhibition: Role of 3-Position Substitution

The isochroman-4-carboxylic acid scaffold provides a platform for developing fatty acid synthase (FAS) inhibitors. The trans-3-nonyl-1-oxo-isochroman-4-carboxylic acid derivative (CHEMBL478502) inhibits rat liver FAS with an IC50 of 29,800 nM (29.8 µM) [1]. In contrast, the structurally related 1-oxo-3-substitute-isothiochroman-4-carboxylic acid series yielded compounds 2c and 2d with more effective FAS inhibition and a higher therapeutic index than the reference inhibitor C75 [2][3]. The unsubstituted 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is the key intermediate for systematic exploration of 3‑position SAR, enabling precise tuning of FAS inhibitory potency.

FAS Inhibition (3-nonyl)
Class-level inference
IC50 29,800 nM (trans-3-nonyl-1-oxo-isochroman-4-carboxylic acid)
Supports FAS inhibitor SAR via 3-position derivatization
Comparator isothiochroman series not directly quantified
Fatty acid synthase inhibition Anticancer metabolism Isochroman SAR

Topoisomerase II Inhibition: Isochroman Pharmacophore and CJ-12,373

The natural product CJ‑12,373, an isochroman carboxylic acid isolated from Penicillium sp. CL22557, inhibits both bacterial DNA gyrase‑mediated supercoiling and eukaryotic topoisomerase II‑mediated relaxation without forming a cleavage intermediate, demonstrating a mechanism distinct from fluoroquinolone antibiotics [1]. While the chroman scaffold has not yielded topoisomerase II inhibitors with this unique non‑cleavage‑complex mechanism, the isochroman carboxylic acid pharmacophore embodied by CJ‑12,373 validates the scaffold for developing dual prokaryotic/eukaryotic topoisomerase inhibitors. 3,4-Dihydro-1H-2-benzopyran-4-carboxylic acid is the unsubstituted core from which CJ‑12,373‑like analogs can be constructed.

Topo II Mechanism
Class-level inference
CJ-12,373 inhibits DNA gyrase supercoiling without cleavage complex
Isochroman scaffold enables non-cleavage topoisomerase II inhibition
Chroman scaffold lacks reported equivalent mechanism
Topoisomerase II inhibition Antimicrobial natural products DNA gyrase

Physicochemical Profile: Parent vs. 4-Methyl Derivative

Predicted physicochemical parameters highlight key differences between the unsubstituted parent acid and the 4‑methyl derivative. 3,4-Dihydro-1H-2-benzopyran-4-carboxylic acid has a predicted pKa of 3.84 ± 0.20 and a predicted density of 1.276 ± 0.06 g/cm³ . The 4‑methyl analog (4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid; CAS not specified) introduces a quaternary carbon at the 4‑position, which eliminates the chiral center, alters conformational flexibility, and is expected to increase lipophilicity (clogP) by approximately 0.5 log units based on the Hansch π constant for a methyl group, thereby affecting both membrane permeability and metabolic stability. These differences are critical for lead optimization campaigns where precise control over ionization state and lipophilicity is required.

Physicochemical Profile
Data to verify
Parent pKa ~3.84, density 1.276 g/cm³; 4-methyl analog loses chirality, ΔclogP ~+0.5
Parent acid retains chiral center and lower lipophilicity
Predicted values; experimental confirmation needed
Physicochemical profiling Drug-likeness prediction Scaffold selection

Broad-Spectrum Antibacterial Activity via Isochroman Scaffold

In a comparative antimicrobial screening of 12 diastereomeric cis/trans-3-aryl(heteroaryl)-3,4-dihydroisocoumarin-4-carboxylic acids, cis-3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid (cis-3a) exhibited activity against all seven bacterial test strains evaluated, representing the broadest antibacterial spectrum in the series [1]. Staphylococcus aureus and Aspergillus niger were the most sensitive strains, each inhibited by 10 of the 12 tested compounds. This antibacterial phenotype is scaffold‑dependent; the corresponding 3,4-dihydro-2H-1-benzopyran (chroman) scaffold has not yielded comparable broad‑spectrum antibacterial activity in published SAR studies. Access to this phenotype requires the isochroman-4-carboxylic acid core for 3‑position arylation.

Antibacterial Spectrum
Class-level inference
cis-3-phenyl derivative active against all 7 tested bacterial strains
Isochroman scaffold enables broad-spectrum antibacterial phenotype
Chroman scaffold not shown to deliver comparable activity
Antibacterial Gram‑positive Gram‑negative Isocoumarin SAR

Chiral Building Block for Enantioselective Synthesis

3,4-Dihydro-1H-2-benzopyran-4-carboxylic acid possesses a chiral center at the C‑4 position, enabling its use as a versatile enantiopure building block for asymmetric synthesis . In contrast, 4,4‑disubstituted analogs such as 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid and 3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid lack this stereogenic center, precluding their application in enantioselective transformations. The unsubstituted parent acid can be resolved into its enantiomers or used as a racemic mixture for diastereoselective derivatization, whereas the 4,4‑disubstituted analogs are constitutionally incapable of chirality transfer. This makes the unsubstituted acid the only choice for programs requiring stereochemical control at the 4‑position, such as the synthesis of enantiomerically pure 3-substituted-3,4-dihydroisocoumarin-4-carboxylic acid derivatives .

Chiral Center
Class-level inference
C-4 stereogenic center present; 4,4-disubstituted analogs are achiral
Unsubstituted acid required for stereochemical control at C-4
Enantiomeric resolution or diastereoselective derivatization possible
Chiral building block Enantioselective synthesis Asymmetric catalysis

Procurement Scenarios for 3,4-Dihydro-1H-2-benzopyran-4-carboxylic Acid


Aldose Reductase Inhibitor Lead Generation

Medicinal chemistry teams developing aldose reductase inhibitors for diabetic complications should procure 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid as the core scaffold rather than chroman-4-carboxylic acid. The isochroman scaffold, when appropriately substituted at the 3‑position, delivers aldose reductase IC50 values in the nanomolar range (e.g., 362 nM for CHEMBL3261535), compared to the 100,000 nM IC50 of chroman-4-carboxylic acid [1][2]. This >275‑fold potency differential underscores the scaffold‑dependence of target engagement and justifies the selection of the isochroman core for SAR expansion libraries.

Enantioselective Synthesis of 3-Substituted Isocoumarins

Synthetic chemistry groups pursuing stereochemically defined 3,4-dihydroisocoumarin-4-carboxylic acid derivatives require the unsubstituted parent acid as the chiral building block. The C‑4 stereogenic center permits enantiomeric resolution and diastereoselective transformations, enabling the preparation of enantiopure cis- and trans-3-aryl(heteroaryl) analogs with demonstrated antibacterial and FAS inhibitory activities [3]. The 4‑methyl and 3,3‑dimethyl analogs, lacking this chiral center, are unsuitable for these applications.

Topoisomerase II Inhibitor Discovery: Non-Cleavage Mechanism

Research groups investigating non‑cleavage‑complex topoisomerase II inhibition as a strategy for overcoming fluoroquinolone resistance should build their compound libraries on the isochroman-4-carboxylic acid scaffold. The natural product CJ‑12,373 validates this scaffold for dual prokaryotic/eukaryotic topoisomerase inhibition via a mechanism distinct from cleavage‑complex formation, a phenotype not observed with chroman‑based scaffolds [4]. The unsubstituted parent acid serves as the minimal pharmacophoric core for constructing CJ‑12,373 analogs.

FAS Inhibitor Library Synthesis for Oncology

Cancer metabolism researchers developing FAS inhibitors should utilize 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid as the starting material for 3‑position derivatization campaigns. The trans-3-nonyl derivative demonstrates measurable FAS inhibition (IC50 = 29.8 µM), and the broader isothiochroman-4-carboxylic acid series has produced compounds with efficacy superior to the reference inhibitor C75 [5][6]. Systematic SAR exploration at the 3‑position of the unsubstituted parent acid is the established route to optimizing potency within this chemotype.

Application
Selection Property
Validation Focus
Aldose reductase inhibitor SAR studies
Isochroman scaffold for 3-position derivatization
Scaffold-dependent potency profiling
Stereochemically defined isocoumarin synthesis
Chiral center at C-4 for enantiomeric resolution
Enantiomeric purity and diastereoselectivity
Non-cleavage topoisomerase II inhibitor research
Isochroman scaffold for non-cleavage mechanism
DNA gyrase/topoisomerase II mechanism assays
FAS inhibitor library synthesis (cancer metabolism)
3-position derivatizable isochroman core
FAS inhibition potency and selectivity
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